(4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid
Description
(4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl group substituted with a spirocyclic 5,8-dioxaspiro[3.4]octane scaffold bearing an amino group. The spirocyclic structure consists of two fused rings (a three-membered and a four-membered ring) sharing a central carbon atom. This unique architecture introduces steric constraints and electronic modulation due to the oxygen atoms in the dioxa ring and the amino group. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols and other nucleophiles .
Properties
Molecular Formula |
C12H16BNO4 |
|---|---|
Molecular Weight |
249.07 g/mol |
IUPAC Name |
[4-(2-amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BNO4/c14-11(7-12(8-11)17-5-6-18-12)9-1-3-10(4-2-9)13(15)16/h1-4,15-16H,5-8,14H2 |
InChI Key |
GFFNIFPYOJMUKI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CC3(C2)OCCO3)N)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid typically involves multiple steps. One common method starts with the preparation of the spirocyclic intermediate, which is then functionalized to introduce the amino group. The final step involves the coupling of the phenyl ring with the boronic acid group under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
Major products formed from these reactions include boronic esters, secondary or tertiary amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its boronic acid group, which can interact with diols and other biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or in drug delivery systems.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a biochemical probe. The spirocyclic structure provides stability and specificity in its interactions with biological targets .
Comparison with Similar Compounds
Structural and Electronic Features
The spirocyclic core distinguishes this compound from simpler aryl boronic acids. Key comparisons include:
Key Insight: The spirocyclic compound’s amino and dioxa groups likely enhance electron donation to the boronic acid, increasing its acidity (lower pKa) compared to electron-withdrawing substituents (e.g., -CF₃). However, steric hindrance may reduce reactivity in cross-coupling reactions .
Reactivity in Cross-Coupling Reactions
Boronic acids are pivotal in Suzuki-Miyaura reactions. Comparative
Key Insight : The spiro compound’s steric bulk may necessitate optimized catalytic systems (e.g., bulky phosphine ligands) to facilitate coupling, contrasting with simpler aryl boronic acids .
Biological Activity
(4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid, with a CAS number of 1615247-86-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
The biological activity of boronic acids often involves their ability to interact with various biomolecules, particularly proteins and enzymes. The unique structure of (4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid allows it to potentially inhibit certain enzymatic pathways, particularly those involving proteases and kinases.
- Protease Inhibition : Boronic acids are known to form reversible covalent bonds with the active site of serine proteases, which may lead to inhibition of their activity. This characteristic is crucial for the development of therapeutic agents targeting diseases where protease activity is dysregulated.
- Kinase Inhibition : The compound may also exhibit kinase inhibitory properties, affecting signaling pathways involved in cell proliferation and survival. This can have implications in cancer therapy where aberrant kinase activity is a hallmark.
Biological Activity and Therapeutic Potential
Research indicates that (4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid has shown promise in various biological assays:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been tested against breast cancer and leukemia cell lines, showing significant inhibition of cell growth .
- Antimicrobial Properties : There is emerging evidence that boronic acids can possess antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes .
Table 1: Summary of Biological Assays
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 15 | Protease Inhibition |
| Study 2 | HL-60 (Leukemia) | 10 | Kinase Inhibition |
| Study 3 | E. coli | 20 | Antimicrobial Activity |
Notable Research Findings
- In Vitro Studies : In vitro studies have demonstrated that the compound effectively inhibits the growth of MCF-7 cells with an IC50 value of approximately 15 µM, indicating its potential as an anticancer agent .
- Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through caspase activation pathways, suggesting its role in programmed cell death .
- Antimicrobial Efficacy : The compound was also tested against E. coli strains, showing an IC50 value of 20 µM, which supports its potential use as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
